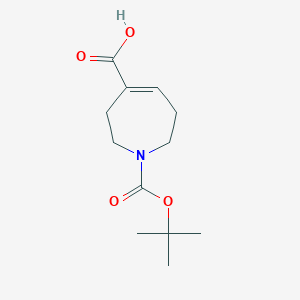
1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid
説明
The compound “1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid”, are given as follows: it is a solid at 20 degrees Celsius, it should be stored under inert gas at a temperature between 0-10°C, and it is air and heat sensitive .科学的研究の応用
Solid-Phase Synthesis Applications
- A study by Boeglin et al. (2007) describes a solid-phase strategy for synthesizing benzazepine derivatives using 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a key scaffold. This process involved various reactions such as acylation, sulfonation, and cross-coupling reactions, showcasing the versatility of the compound in synthesizing G-protein coupled receptor-targeted scaffolds (Boeglin, Bonnet, & Hibert, 2007).
Chemical Structure and Thermal Behavior Studies
- Satake et al. (1994) explored the demethoxycarbonylation of related azepine carboxylates, revealing the formation of various azepine derivatives. This study highlights the compound's role in understanding the structural and thermal properties of azepine systems (Satake et al., 1994).
Synthesis of Aminocyclitols
- Larin, Kochubei, and Atroshchenko (2014) utilized tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate in the synthesis of new aminocyclitols, demonstrating the compound's utility in creating pseudosaccharides (Larin, Kochubei, & Atroshchenko, 2014).
Hydrogen-Bonded Assembly Studies
- Guerrero et al. (2014) investigated the hydrogen-bonded assembly of benzazepine derivatives, including compounds similar to the one . This study provides insight into the molecular interactions and crystal structures of such compounds (Guerrero et al., 2014).
Use as a tert-Butoxycarbonylation Reagent
- Saito, Ouchi, and Takahata (2006) discussed the use of similar compounds as tert-butoxycarbonylation reagents for acidic proton-containing substrates, emphasizing its role in selective reaction processes (Saito, Ouchi, & Takahata, 2006).
Novel Tetrahydro-Benzazepine Derivatives Synthesis
- Another study by Guerrero et al. (2020) focused on synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and related compounds, showcasing the potential of such structures in creating new chemical entities (Guerrero et al., 2020).
Curtius Rearrangement Applications
- Lebel and Leogane (2005) demonstrated the use of a tert-butyloxycarbonyl group in a Curtius rearrangement process, which is vital for synthesizing protected amino acids (Lebel & Leogane, 2005).
作用機序
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid, with its Boc group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting during certain stages of a synthesis .
Biochemical Pathways
The compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid, as a Boc-protected amine, plays a role in the synthesis of complex organic molecules. The Boc group can be selectively removed in the presence of other protecting groups when using AlCl3 . This allows for the controlled stepwise construction of organic molecules, affecting the biochemical pathways involved in the synthesis process .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.
Result of Action
The molecular and cellular effects of the compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid’s action are largely dependent on the specific amine it is protecting and the overall context of the synthesis. The Boc group’s primary function is to protect amines during synthesis, allowing for the creation of complex organic molecules .
Action Environment
The action, efficacy, and stability of the compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the environment . Furthermore, the compound’s stability may be affected by temperature and the presence of other reactive substances .
Safety and Hazards
将来の方向性
The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis represents a promising direction for future research . The multiple reactive groups of the amino acid anions can cause unwanted reactions in selective or multistep organic synthesis . Therefore, the use of Boc-AAILs could expand the applicability of AAILs .
生化学分析
Biochemical Properties
1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with various enzymes and proteins during the protection and deprotection processes. For instance, the removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or with HCl in methanol . The nature of these interactions involves the formation and cleavage of covalent bonds, which are crucial for the protection and subsequent deprotection of amine groups.
Cellular Effects
The effects of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid on various types of cells and cellular processes are primarily related to its role as a protecting group. This compound influences cell function by temporarily modifying amine groups, which can affect cell signaling pathways, gene expression, and cellular metabolism. The Boc group is known to be acid-labile, meaning it can be removed under acidic conditions, thereby restoring the original amine functionality . This temporary modification can be used to study the effects of protected versus unprotected amines in cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid involves the formation of a covalent bond between the Boc group and the amine group of the target molecule. This process is facilitated by the use of di-tert-butyl dicarbonate and a base . The Boc group can be selectively cleaved in the presence of other protecting groups using specific reagents such as AlCl3 or trimethylsilyl iodide followed by methanol . This selective cleavage allows for precise control over the protection and deprotection of amine groups, which is essential for various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid change over time due to its stability and degradation properties. The Boc group is stable under neutral and basic conditions but can be readily removed under acidic conditions . Long-term studies have shown that the stability of the Boc group can be influenced by factors such as temperature and the presence of other reactive species. The degradation of the Boc group can lead to the release of the original amine, which can then participate in further biochemical reactions.
Dosage Effects in Animal Models
The effects of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products . Threshold effects have been observed, where the protective effects of the Boc group are maintained up to a certain concentration, beyond which toxicity may occur.
Metabolic Pathways
1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate and bases like sodium hydroxide during the protection process . The deprotection process involves the use of strong acids or specific reagents to cleave the Boc group, thereby releasing the original amine . These metabolic pathways are crucial for the controlled modification of amine groups in biochemical research.
Transport and Distribution
Within cells and tissues, 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid is transported and distributed based on its chemical properties. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes . The localization and accumulation of the compound can be influenced by factors such as pH and the presence of other reactive species. The Boc group can be selectively cleaved in specific cellular compartments, allowing for targeted protection and deprotection of amine groups.
Subcellular Localization
The subcellular localization of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The activity and function of the compound can be influenced by its localization, as the Boc group can be selectively cleaved in specific subcellular environments, thereby restoring the original amine functionality.
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,6,7-tetrahydroazepine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h5H,4,6-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZVXLWINVPLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273567-28-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



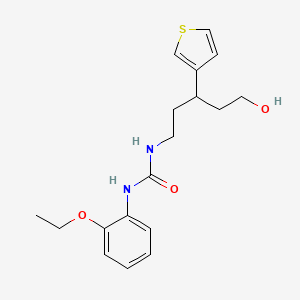
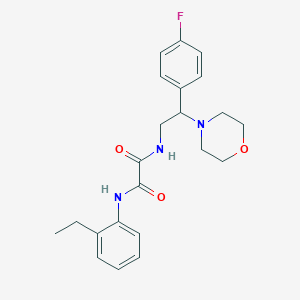

![N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2640632.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)
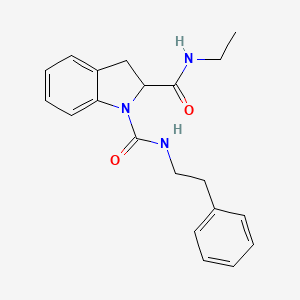

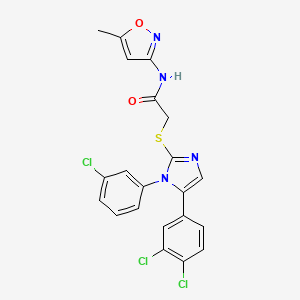
![2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol](/img/structure/B2640640.png)
![6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2640641.png)
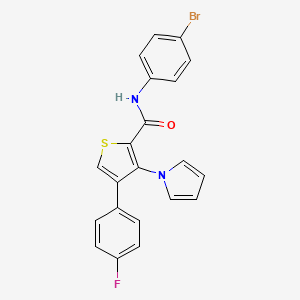
![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)
![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)
